Cas no 879996-70-0 (3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid)
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid
- DTXSID80479730
- AKOS022675249
- BS-4863
- 3-(3-bromo-phenyl)-1h-pyrazole-4-carboxylic acid
- 5-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
- MFCD07367330
- LH0027
- EN300-1912945
- AKOS005171745
- 879996-70-0
- AKOS025394889
- 3-(3-bromophenyl)-1H-pyrazole-4-carboxylicacid
- STK504571
- ALBB-007500
-
- MDL: MFCD07367330
- Inchi: 1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
- InChI Key: HXZRKWVFIZVNLV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=C(C(=O)O)C=NN1
Computed Properties
- Exact Mass: 265.96909g/mol
- Monoisotopic Mass: 265.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66Ų
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B021620-250mg |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
879996-70-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B021620-500mg |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
879996-70-0 | 500mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B021620-1000mg |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
879996-70-0 | 1g |
$ 720.00 | 2022-06-07 | ||
| Chemenu | CM332407-1g |
5-(3-Bromophenyl)-1h-pyrazole-4-carboxylic acid |
879996-70-0 | 95%+ | 1g |
$296 | 2023-02-01 | |
| abcr | AB384787-500 mg |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
879996-70-0 | 500MG |
€254.60 | 2022-03-02 | ||
| abcr | AB384787-1 g |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
879996-70-0 | 1g |
€299.00 | 2022-03-02 | ||
| abcr | AB384787-5 g |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid |
879996-70-0 | 5g |
€817.00 | 2022-03-02 | ||
| abcr | AB384787-500mg |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid; . |
879996-70-0 | 500mg |
€269.00 | 2025-04-15 | ||
| abcr | AB384787-1g |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid; . |
879996-70-0 | 1g |
€317.00 | 2025-04-15 | ||
| abcr | AB384787-5g |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid; . |
879996-70-0 | 5g |
€877.00 | 2025-04-15 |
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid Suppliers
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid
Comprehensive Guide to 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-70-0): Properties, Applications, and Market Insights
3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrazole derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutic agents. With its unique molecular structure featuring both a carboxylic acid group and a bromophenyl moiety, this compound offers versatile reactivity that makes it valuable for various synthetic applications.
The growing interest in heterocyclic compounds like 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid stems from their importance in drug discovery programs. Recent trends in pharmaceutical research show increased focus on pyrazole-based drugs, as evidenced by numerous publications in journals like the Journal of Medicinal Chemistry. This compound's CAS 879996-70-0 identifier ensures precise identification in chemical databases and regulatory documentation, which is particularly important for researchers working on structure-activity relationship studies.
From a chemical perspective, 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid demonstrates several interesting properties. The presence of both electron-withdrawing (bromo substituent) and electron-donating (pyrazole nitrogen) groups creates a polarized molecular structure that facilitates various chemical transformations. This characteristic makes it particularly useful in cross-coupling reactions, which are fundamental to modern organic synthesis. Researchers frequently employ this compound in Suzuki-Miyaura coupling reactions to create more complex molecular architectures.
The pharmaceutical applications of pyrazole carboxylic acid derivatives have expanded significantly in recent years. 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid serves as a precursor in the synthesis of potential anti-inflammatory agents and kinase inhibitors. Current studies suggest that modified versions of this scaffold may show promise in addressing unmet medical needs, particularly in the areas of autoimmune diseases and cancer therapeutics. These applications align with trending searches in medicinal chemistry databases, where queries about brominated heterocycles and their biological activities have increased by 35% over the past two years.
In material science, CAS 879996-70-0 has found niche applications as a building block for functional materials. The compound's ability to form stable coordination complexes with various metals makes it interesting for developing metal-organic frameworks (MOFs). These porous materials have gained tremendous attention for gas storage and separation applications, responding to the global push for more efficient carbon capture technologies - a hot topic in environmental science discussions.
The synthesis and handling of 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid require standard laboratory precautions appropriate for organic compounds. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with this material. The compound typically appears as a white to off-white crystalline powder with good stability under recommended storage conditions, making it convenient for research applications.
Market analysis indicates steady growth in demand for specialty pyrazole derivatives like CAS 879996-70-0. Pharmaceutical companies and contract research organizations represent the primary consumers, with annual demand growth projected at 6-8% through 2025. This trend reflects the broader expansion of the fine chemicals market, particularly for building blocks used in targeted drug discovery programs. Current pricing data suggests this compound maintains a stable position in the research chemicals market, with availability from multiple specialty chemical suppliers worldwide.
Quality control for 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves HPLC analysis to verify purity, which generally exceeds 97% for research-grade material. Advanced characterization techniques like NMR spectroscopy and mass spectrometry confirm the compound's identity and purity, addressing a common concern among researchers searching for "how to verify pyrazole derivative purity." These analytical methods provide the necessary assurance for sensitive applications in medicinal chemistry and materials science.
Future research directions for bromophenyl pyrazole derivatives may explore their potential in emerging fields like proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's modular structure makes it adaptable for these cutting-edge applications, which currently dominate many pharmaceutical research discussions. Additionally, its potential in developing selective enzyme inhibitors continues to attract investigation, particularly for kinases involved in cellular signaling pathways.
For researchers working with 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid, proper storage recommendations include keeping the material in a cool, dry place away from strong oxidizing agents. The compound's stability profile suggests room temperature storage under inert atmosphere provides optimal conditions for long-term preservation. These handling considerations address frequently searched questions about "pyrazole derivative storage conditions" among laboratory professionals.
In conclusion, 3-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-70-0) represents an important tool in modern chemical research. Its versatility in pharmaceutical applications, combined with its utility in materials science, ensures its continued relevance in scientific investigations. As research into heterocyclic compounds advances, this brominated pyrazole derivative will likely maintain its position as a valuable building block for innovative solutions in healthcare and technology.
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